molecular formula C6H9ClF5NO B13562446 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride

2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride

Cat. No.: B13562446
M. Wt: 241.59 g/mol
InChI Key: VGOIKYYXCCVCEN-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride is a fluorinated organic compound characterized by the presence of a morpholine ring substituted with a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride typically involves the reaction of morpholine with pentafluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with fewer fluorine atoms.

    Substitution: Formation of new compounds with different substituents replacing the pentafluoroethyl group.

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride involves its interaction with molecular targets through its fluorinated moiety. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile

Comparison: Compared to these similar compounds, 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties. The morpholine ring can enhance the compound’s solubility and reactivity, making it more versatile for various applications.

Properties

Molecular Formula

C6H9ClF5NO

Molecular Weight

241.59 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)morpholine;hydrochloride

InChI

InChI=1S/C6H8F5NO.ClH/c7-5(8,6(9,10)11)4-3-12-1-2-13-4;/h4,12H,1-3H2;1H

InChI Key

VGOIKYYXCCVCEN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(C(F)(F)F)(F)F.Cl

Origin of Product

United States

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